![molecular formula C21H22N2O4S B13364717 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzamide](/img/structure/B13364717.png)
2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzamide is an organic compound that features a benzamide core with a sulfonyl group attached to a naphthyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzamide typically involves the reaction of 4-butoxy-1-naphthalenesulfonyl chloride with 2-aminobenzamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents.
化学反応の分析
Types of Reactions
2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of amines or alcohols.
Substitution: Formation of sulfonamide derivatives.
科学的研究の応用
2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the compound’s structure allows it to interact with cellular pathways, potentially modulating biological processes.
類似化合物との比較
Similar Compounds
4-Butoxy-1-naphthalenesulfonyl chloride: A precursor in the synthesis of 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzamide.
2-Aminobenzamide: Another precursor used in the synthesis.
Sulfonamide derivatives: Compounds with similar sulfonyl groups attached to aromatic rings.
Uniqueness
This compound is unique due to its specific combination of a benzamide core with a naphthyl sulfonyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
分子式 |
C21H22N2O4S |
|---|---|
分子量 |
398.5 g/mol |
IUPAC名 |
2-[(4-butoxynaphthalen-1-yl)sulfonylamino]benzamide |
InChI |
InChI=1S/C21H22N2O4S/c1-2-3-14-27-19-12-13-20(16-9-5-4-8-15(16)19)28(25,26)23-18-11-7-6-10-17(18)21(22)24/h4-13,23H,2-3,14H2,1H3,(H2,22,24) |
InChIキー |
OYGKBLUDKPCNAI-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=CC=C3C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


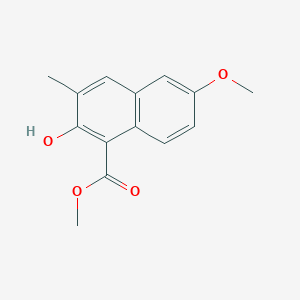
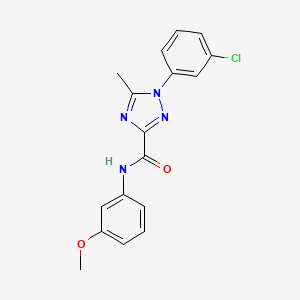
![Isopropyl [6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13364660.png)

![(3S,4R)-4-[(3-ethoxypropyl)amino]oxolan-3-ol](/img/structure/B13364683.png)

![4-(2,4-dichlorophenyl)-5-(2-methoxyethyl)-3-(3-nitrophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B13364705.png)
![3-[(Methylsulfanyl)methyl]-6-(3-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364710.png)
![N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-3-phenyl-2-(1H-tetraazol-1-yl)propanamide](/img/structure/B13364713.png)
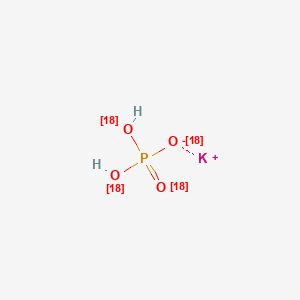
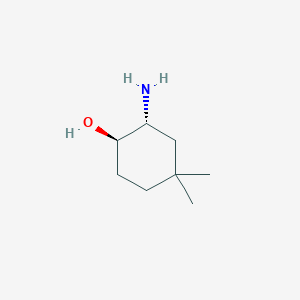
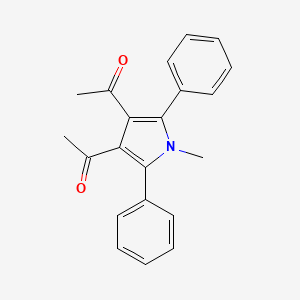
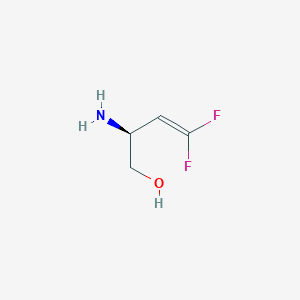
![1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B13364729.png)
